1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Crystal Structure and Molecular Characterization
The compound 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea has been synthesized and characterized in various studies. Saeed and Parvez (2005) reported the crystal structure of a similar compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, which was synthesized and characterized by IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis. The crystal structure was confirmed using single crystal X-ray diffraction data. The structure includes strong intramolecular hydrogen bonds and dimers formed by intermolecular interactions (Saeed & Parvez, 2005).
Synthesis and Preliminary Evaluation as Anticancer Agents
A novel series of compounds, including those structurally similar to the compound of interest, demonstrated potential anticancer activities. Fortes et al. (2016) synthesized and evaluated the antiproliferative activity of a series of 3-thiocyanato-1H-indoles, which displayed potency against various human cancer cell lines. The study indicates that the substituted indole structure could serve as a valuable scaffold for developing potent compounds (Fortes et al., 2016).
Synthesis and Structural Characterization of Isostructural Compounds
Kariuki et al. (2021) synthesized and characterized isostructural compounds, highlighting the molecule's planarity except for some groups oriented perpendicular to the rest of the molecule. The study detailed the structural properties, providing insights into the molecular configuration and possible interactions (Kariuki et al., 2021).
Synthesis and Inhibition Studies
Ali et al. (2018) reported the synthesis of a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, which were characterized by spectroscopic techniques and screened for urease inhibitory activity. The compounds demonstrated excellent inhibitory activity, indicating their potential in enzyme inhibition studies (Ali et al., 2018).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves predicting or proposing future research directions. This could involve proposing new synthetic routes, new applications, or new reactions for the compound.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQFLGHCGKSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
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